molecular formula C6H3ClF2O3S B2528093 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride CAS No. 1781204-73-6

3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B2528093
CAS No.: 1781204-73-6
M. Wt: 228.59
InChI Key: NMWSLDYTJKDTRR-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3ClF2O3S and a molecular weight of 228.6 g/mol . It is characterized by the presence of two fluorine atoms, a hydroxyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride typically involves the reaction of 3,4-difluorophenol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3,4-Difluorophenol+Chlorosulfonic acid3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride+HCl\text{3,4-Difluorophenol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 3,4-Difluorophenol+Chlorosulfonic acid→3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules, such as the sulfonation of peptides and proteins, to study their structure and function.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

3,4-Difluoro-2-hydroxybenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    4-Fluorobenzenesulfonyl chloride: Lacks the hydroxyl group and has only one fluorine atom.

    2,4-Difluorobenzenesulfonyl chloride: Similar structure but with different fluorine atom positions.

    Benzenesulfonyl chloride: Lacks both fluorine and hydroxyl groups.

The presence of two fluorine atoms and a hydroxyl group in this compound makes it unique, providing distinct reactivity and applications compared to its analogs .

Properties

IUPAC Name

3,4-difluoro-2-hydroxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O3S/c7-13(11,12)4-2-1-3(8)5(9)6(4)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWSLDYTJKDTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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